4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
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Overview
Description
4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a pyrimidine moiety, and a cyclohexyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with an appropriate leaving group.
Cyclohexyl Group Introduction: The cyclohexyl group is incorporated through a Grignard reaction or a similar organometallic reaction, where a cyclohexyl halide reacts with a magnesium reagent.
Benzamide Core Formation: The final step involves the coupling of the morpholine-pyrimidine-cyclohexyl intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe in biochemical assays to study enzyme activity, protein interactions, and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, altering signal transduction processes and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-morpholino-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide
- 4-morpholino-N-(4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
- 4-morpholino-N-(4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
Uniqueness
4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
4-morpholin-4-yl-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-20(16-2-6-18(7-3-16)25-12-14-27-15-13-25)24-17-4-8-19(9-5-17)28-21-22-10-1-11-23-21/h1-3,6-7,10-11,17,19H,4-5,8-9,12-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASBKASSQALCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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